molecular formula C15H14N2O3 B5498594 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one

1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one

Cat. No. B5498594
M. Wt: 270.28 g/mol
InChI Key: UFJWVVYIXGSKQU-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one, also known as propyphenazone, is a synthetic compound that belongs to the class of pyrazolones. It has been widely used in scientific research due to its diverse biological and physiological effects.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene is not fully understood. However, it is believed to act by inhibiting the synthesis of prostaglandins, which are involved in the regulation of pain, fever, and inflammation. It may also act by blocking the transmission of pain signals in the central nervous system.
Biochemical and Physiological Effects:
Propyphenazone has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce pain and fever in animal models. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has been shown to have anticonvulsant and sedative effects.

Advantages and Limitations for Lab Experiments

Propyphenazone has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its biological and physiological effects are well documented. However, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has some limitations. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has been shown to have some toxicity in high doses, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene. One area of interest is the development of new drugs based on the structure of 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene. Another area of interest is the investigation of the molecular mechanisms underlying its biological and physiological effects. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene in various applications.

Synthesis Methods

Propyphenazone can be synthesized by the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 1,3-benzodioxole-5-carboxaldehyde and 1,3-dimethyl-5-pyrazolone in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

Propyphenazone has been extensively studied in scientific research due to its diverse biological and physiological effects. It has been used as an analgesic, antipyretic, and anti-inflammatory agent. It has also been shown to have anticonvulsant and sedative effects. Furthermore, 1-(1,3-benzodioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-onene has been used as a model compound for the development of new drugs with similar biological activities.

properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-7-12(17(2)16-10)4-5-13(18)11-3-6-14-15(8-11)20-9-19-14/h3-8H,9H2,1-2H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJWVVYIXGSKQU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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